Lipophilicity Profile: Optimized logP of 0.71 for Enhanced Membrane Permeability
The target compound exhibits a computed logP value of 0.71, placing it in a more lipophilic range compared to its non-methylated analog, 6-(piperazin-1-yl)pyridine-2-carbonitrile (CAS 909413-61-2), which has a logP of 0.36 . This increased lipophilicity can enhance membrane permeability, a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 0.71 |
| Comparator Or Baseline | 6-(Piperazin-1-yl)pyridine-2-carbonitrile (CAS 909413-61-2): 0.36 |
| Quantified Difference | ΔlogP = +0.35 |
| Conditions | Computed/predicted logP values from vendor databases |
Why This Matters
A higher logP value (0.71 vs 0.36) indicates a greater propensity for the target compound to partition into lipid bilayers, potentially improving oral absorption and tissue distribution, which is a key selection criterion when designing libraries for oral bioavailability.
